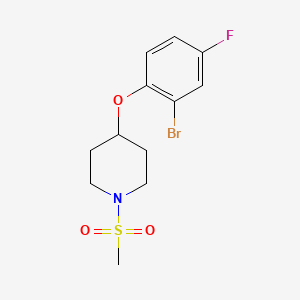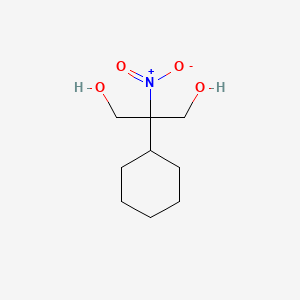
2-Cyclohexyl-2-nitropropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-2-nitropropane-1,3-diol is an organic compound known for its antimicrobial properties. It is a white solid that is commonly used as a preservative in various industrial and consumer products. The compound is particularly effective against a wide range of bacteria, making it a valuable component in products that require long-term preservation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-nitropropane-1,3-diol typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane through a nitroaldol reaction . The reaction conditions often require a controlled environment to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound has scaled up significantly over the years. The process involves large-scale bromination reactions, often conducted in specialized reactors to handle the exothermic nature of the reaction. The compound is then purified and crystallized to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 2-Cyclohexyl-2-nitropropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted compounds .
科学的研究の応用
2-Cyclohexyl-2-nitropropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Utilized as a preservative in pharmaceutical formulations to extend shelf life.
Industry: Commonly used in the production of cosmetics, personal care products, and industrial water systems to prevent microbial growth
作用機序
The antimicrobial action of 2-Cyclohexyl-2-nitropropane-1,3-diol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with thiol groups in bacterial proteins, leading to the oxidation of these groups and subsequent cell death. Additionally, the compound can generate reactive oxygen species that further contribute to its bactericidal effects .
類似化合物との比較
2-Bromo-2-nitropropane-1,3-diol: Known for its antimicrobial properties and used in similar applications.
2-Nitro-2-bromo-1,3-propanediol: Another compound with broad-spectrum antimicrobial activity
Uniqueness: 2-Cyclohexyl-2-nitropropane-1,3-diol is unique due to its cyclohexyl group, which enhances its stability and effectiveness compared to other similar compounds. This structural feature allows it to be more effective in various industrial and consumer applications .
特性
CAS番号 |
649766-14-3 |
|---|---|
分子式 |
C9H17NO4 |
分子量 |
203.24 g/mol |
IUPAC名 |
2-cyclohexyl-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C9H17NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h8,11-12H,1-7H2 |
InChIキー |
SSRGVAXUAPSGEE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(CO)(CO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12607773.png)
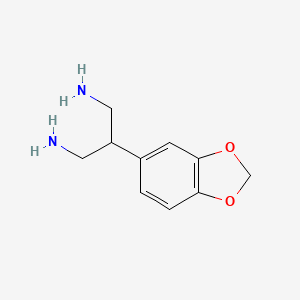
![6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12607796.png)
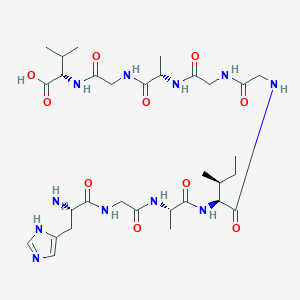
![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
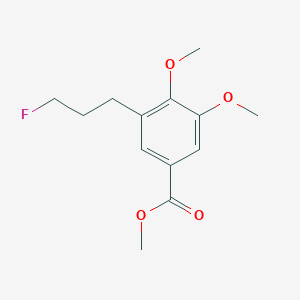
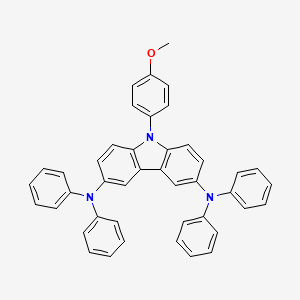
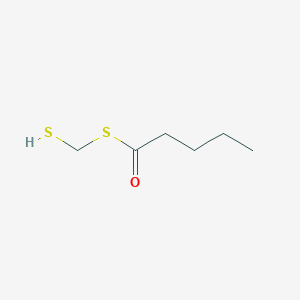
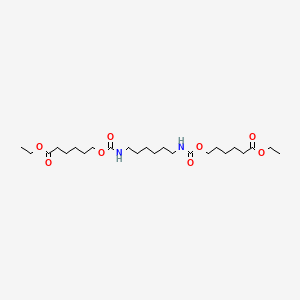
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)


